(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is an organic compound that belongs to the class of amines. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring and the amine group makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the amine group. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The subsequent alkylation of the pyrazole ring with appropriate alkyl halides introduces the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amine group can form hydrogen bonds or ionic interactions with biological molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropan-2-amine
- 2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine
- 2-(4-Methoxyphenyl)-2-methylpropan-1-amine
Uniqueness
(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both the pyrazole ring and the amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-methyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-9(2)7-12-8-11-5-6-14(13-11)10(3)4/h5-6,9-10,12H,7-8H2,1-4H3 |
InChI Key |
HZCYJWCDWYJNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C=C1)C(C)C |
Origin of Product |
United States |
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